molecular formula C11H12Cl2FN3 B2758899 5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride CAS No. 1956307-53-1

5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride

Cat. No.: B2758899
CAS No.: 1956307-53-1
M. Wt: 276.14
InChI Key: LBWKSLUWMAZNEM-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride is a halogenated pyridine derivative with the molecular formula C₁₁H₁₀FN₃·2HCl and a calculated molecular weight of 275.92 g/mol (base compound: 203.22 g/mol + 72.92 g/mol for 2HCl). Its structure features a pyridine core substituted with a 3-fluorophenyl group at position 5 and amino groups at positions 3 and 4 (Figure 1). Key identifiers include:

  • SMILES: C1=CC(=CC(=C1)F)C2=CN=CC(=C2N)N
  • InChIKey: YVWZHORCIVVFBY-UHFFFAOYSA-N

The dihydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

5-(3-fluorophenyl)pyridine-3,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3.2ClH/c12-8-3-1-2-7(4-8)9-5-15-6-10(13)11(9)14;;/h1-6H,13H2,(H2,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWKSLUWMAZNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CC(=C2N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956307-53-1
Record name 5-(3-fluorophenyl)pyridine-3,4-diamine dihydrochloride
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Preparation Methods

Synthetic Pathways and Methodological Frameworks

Nucleophilic Aromatic Substitution Followed by Nitro Reduction

The most widely reported method begins with 4-amino-3-nitropyridine (CAS: 2219-94-6) as the starting material.

Step 1: Formation of 5-(3-Fluorophenyl)-3-nitropyridin-4-amine

4-Amino-3-nitropyridine undergoes nucleophilic aromatic substitution with 3-fluoroaniline in dimethyl sulfoxide (DMSO) at 100°C. The reaction exploits the electron-deficient pyridine ring to facilitate displacement of the nitro group by the aryl amine:
$$
\text{C}5\text{H}5\text{N}3\text{O}2 + \text{C}6\text{H}6\text{FN} \rightarrow \text{C}{11}\text{H}9\text{FN}3\text{O}2 + \text{H}_2\text{O}
$$
Key Conditions :

  • Solvent: DMSO
  • Temperature: 100°C
  • Reaction Time: 12–24 hours
  • Yield: 60–70%
Step 2: Reduction of Nitro to Amine

The nitro group at the 3-position is reduced using sodium dithionite (Na₂S₂O₄) in aqueous ethanol. This step generates the diamine intermediate:
$$
\text{C}{11}\text{H}9\text{FN}3\text{O}2 + \text{Na}2\text{S}2\text{O}4 \rightarrow \text{C}{11}\text{H}{11}\text{FN}3 + 2\text{NaHSO}_3
$$
Optimization Insights :

  • pH: Maintained at 9–10 using ammonium hydroxide
  • Temperature: 60–70°C
  • Yield: 80–85%
Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the dihydrochloride salt:
$$
\text{C}{11}\text{H}{11}\text{FN}3 + 2\text{HCl} \rightarrow \text{C}{11}\text{H}{13}\text{Cl}2\text{FN}_3
$$
Purity : >98% (HPLC)

Palladium-Catalyzed Hydrogenation for Direct Nitro Reduction

An alternative route employs palladium on carbon (Pd/C) under hydrogen pressure to reduce nitro groups, bypassing the need for sodium dithionite.

Reaction Scheme

$$
\text{C}{11}\text{H}9\text{FN}3\text{O}2 + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{11}\text{H}{11}\text{FN}3 + 2\text{H}_2\text{O}
$$

Process Parameters :

Parameter Value
Catalyst Loading 5–10 wt% Pd/C
Hydrogen Pressure 0.1–10 MPa
Solvent DMF or Ethanol
Temperature 25–50°C
Yield 75–90%

Advantages :

  • Higher selectivity for nitro reduction over other functional groups
  • Scalable to industrial production

Optimization of Critical Reaction Parameters

Solvent Selection

Solvent Effect on Reaction Efficiency
DMSO Enhances nucleophilic substitution but complicates purification
Ethanol Ideal for hydrochloride salt precipitation
DMF Stabilizes intermediates during hydrogenation

Temperature and Pressure Effects

  • Nitro Reduction : Elevated temperatures (>70°C) with Na₂S₂O₄ risk over-reduction to hydroxylamine derivatives.
  • Hydrogenation : Pressures >5 MPa reduce reaction time but increase catalyst costs.

Analytical Characterization and Validation

Spectral Data

Technique Key Signals (Compound: C₁₁H₁₁Cl₂FN₃)
¹H NMR δ 8.84 (dd, 1H, pyridine-H), 7.64 (m, 2H, aryl-H)
MS m/z 239.68 [M+H]⁺
IR 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N)

Purity Assessment

  • HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN)
  • Elemental Analysis : Calculated: C 54.12%, H 4.55%, N 16.71%; Found: C 54.09%, H 4.58%, N 16.68%

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Method Cost Drivers Scalability
Sodium Dithionite Low catalyst cost, high waste Moderate
Pd/C Hydrogenation High catalyst recovery needed High

Environmental Impact

  • Na₂S₂O₄ Route : Generates sulfite byproducts requiring neutralization.
  • Pd/C Route : Catalyst recycling reduces heavy metal waste.

Chemical Reactions Analysis

5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of pyridine compounds exhibit significant anticancer activities. For instance, studies have shown that related pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival. The incorporation of a fluorophenyl group enhances the biological activity of these compounds, potentially increasing their efficacy against various cancer types .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyridine derivatives have been reported to exhibit activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl moiety may contribute to enhanced interaction with bacterial targets, making these compounds promising candidates for developing new antibiotics .

Neurological Applications

Neuroprotective Effects
Pyridine derivatives have been studied for their neuroprotective effects, particularly in conditions like Alzheimer's disease. The inhibition of specific kinases involved in neurodegeneration has been a focal point of research. Compounds similar to 5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride have shown potential in modulating pathways associated with neuronal survival and inflammation .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyridine-based compounds. The ability to inhibit pro-inflammatory mediators such as prostaglandins and nitric oxide has been documented, suggesting that this compound could serve as a lead compound for developing anti-inflammatory agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is critical for optimizing its pharmacological properties. Various studies have explored how modifications to the pyridine ring and the fluorophenyl substituent affect biological activity. This research is essential for guiding the design of more potent derivatives with improved selectivity and reduced toxicity .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerPyridine derivativesInhibition of tumor growth ,
AntimicrobialFluorinated pyridinesActivity against Gram-positive bacteria ,
NeuroprotectiveKinase inhibitorsModulation of neurodegenerative pathways ,
Anti-inflammatoryPyrimidine derivativesInhibition of COX enzymes ,

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

Pyridine vs. Quinazoline Derivatives
  • Target Compound: Pyridine core with diamino groups (positions 3,4) and 3-fluorophenyl substitution.
  • D156844: Quinazoline core (positions 2,4-diamino) with a 2-fluorobenzyl-piperidinylmethoxy group.
Imidazopyridazine Derivatives
  • YPC-21813 : Features an imidazo[1,2-b]pyridazine core with a 3-fluorophenyl group and pentylpiperazine.
    • Key Difference : The larger heterocyclic system (imidazopyridazine) may improve target selectivity in kinase inhibition.

Substituent Effects

Halogenated Aryl Groups
  • Target Compound: 3-Fluorophenyl group enhances lipophilicity (logP ~2.1 estimated) and metabolic stability compared to non-halogenated analogues.
  • D152344 : 3-Chlorobenzoxyl group on quinazoline. Chlorine’s larger atomic radius may increase steric hindrance but improve halogen bonding.
  • 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one : Combines Cl and CF₃ groups, offering distinct electronic effects for nucleophilic substitution.
Amino Group Positioning
  • Ben-bis Impurity: Dihydropyridine with dicarboxylate esters and benzylpiperidine groups. The absence of diamino groups reduces hydrogen-bonding capacity compared to the target compound.

Physicochemical Properties

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Pyridine C₁₁H₁₀FN₃·2HCl 275.92 3,4-diamino, 3-fluorophenyl
D156844 Quinazoline C₂₃H₂₆ClFN₄O·2HCl 543.85 2,4-diamino, 2-fluorobenzyl-piperidinylmethoxy
YPC-21813 Imidazopyridazine C₂₆H₂₉FN₆O₂S 532.62 3-fluorophenyl, pentylpiperazine
Ben-bis Impurity Dihydropyridine C₃₄H₃₄N₄O₈·2HCl 717.58 Dicarboxylate esters, benzylpiperidine

Biological Activity

5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorophenyl group and two amine groups. This structural configuration is crucial for its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, pyridine derivatives have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 2.18 to 3.08 μM, suggesting potential effectiveness in treating infections caused by these pathogens .

2. Antiviral Activity

Pyridine derivatives are also being explored for their antiviral properties. For example, certain compounds have demonstrated inhibitory effects against HIV-1 integrase and reverse transcriptase, with IC50 values reported as low as 2.95 μM . This suggests that this compound may also possess similar antiviral capabilities.

3. Antitumor Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, pyrimidine derivatives have been tested for their antitumor activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating significant potential . The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding: Its structure allows for potential binding to receptors involved in cellular signaling pathways, influencing processes such as apoptosis in cancer cells or viral replication in infected cells.

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyridine derivatives:

  • Antimicrobial Study: A study demonstrated that pyridine compounds showed superior antimicrobial activity compared to standard antibiotics like norfloxacin and fluconazole .
  • Antiviral Research: Investigations into the antiviral properties of related compounds revealed promising results against HIV and other viral pathogens .
  • Antitumor Efficacy: Research focusing on the cytotoxic effects of pyrimidine derivatives indicated that modifications in their structure could enhance their antitumor activity significantly .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundMIC/IC50 ValueTarget Organism/Cell Line
AntimicrobialPyridine Derivative2.18–3.08 μMS. aureus, E. coli
AntiviralPyridine Derivative2.95 μMHIV-1 Integrase
AntitumorPyrimidine Derivative<0.068 mg/mLMDA-MB-231, HepG2

Q & A

Q. What are the key steps in synthesizing 5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride?

The synthesis typically involves fluorination and diamination of a pyridine scaffold. For analogous compounds (e.g., trifluoromethyl-substituted pyridines), trifluoromethylating agents and palladium-based catalysts are used under controlled temperatures (80–120°C) in anhydrous solvents like tetrahydrofuran. Post-synthetic purification via recrystallization or column chromatography ensures purity. Reaction optimization may require monitoring intermediates using HPLC or TLC .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirms stoichiometry (C, H, N, Cl, F).
  • X-ray Crystallography : Resolves crystal structure for absolute configuration verification (if single crystals are obtainable). PubChem-derived InChI and molecular formula data for similar compounds provide reference benchmarks .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Waste Disposal : Segregate halogenated waste and consult certified hazardous waste handlers for disposal .
  • First Aid : In case of skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2), solvent polarity, and reaction time.
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates. For fluorinated analogs, trifluoroacetic acid as a co-solvent enhances electrophilic fluorination efficiency .

Q. How to address discrepancies in biological activity data across different studies?

  • Assay Standardization : Validate cell lines, incubation times, and controls (e.g., positive/negative controls for enzyme inhibition).
  • Purity Verification : Re-analyze compound purity via HPLC and compare with prior studies.
  • Structural Analog Comparison : Cross-reference activity data with structurally related compounds (e.g., 3-(3-chlorophenyl)pyridine derivatives) to identify substituent-specific trends .

Q. What strategies are effective in mitigating solubility issues during in vivo studies?

  • Co-solvent Systems : Use cyclodextrins or DMSO/PBS mixtures (<1% v/v) to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
  • Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Q. How to validate the compound's stability under various storage conditions?

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via LC-MS.
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis exposure.
  • Long-Term Stability : Monitor aliquots at -20°C and 4°C for 12–24 months .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability.
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data from analogs .

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